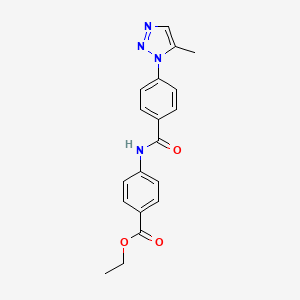
4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone is a synthetic organic compound characterized by its specific molecular structure and pharmacological properties. The compound features a pyridazinone core substituted with chloro and trifluoromethyl groups, contributing to its unique reactivity and potential biological activity. It’s typically of interest in the fields of medicinal chemistry and pharmacology for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone generally involves multi-step reactions, starting from the base pyridazinone framework:
Initial Formation of Pyridazinone Core: Utilizing standard methods, 2-ethyl-3(2H)-pyridazinone can be synthesized.
Amination: Nucleophilic substitution reactions with aminoethyl derivatives introduce the amino groups.
Trifluoromethylation: The addition of trifluoromethyl groups often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Industrial Production Methods: On an industrial scale, these processes are scaled up, ensuring rigorous control of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl and ethyl substituents.
Reduction: Reduction may target the nitro or chloro groups under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, altering functional groups while preserving the pyridazinone core.
Common Reagents and Conditions:
Oxidation: Peroxides and oxoammonium salts are common reagents.
Reduction: Hydrogenation conditions or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products:
Oxidation Products: Alcohols or ketones.
Reduction Products: Amines or reduced chlorinated derivatives.
Substitution Products: Diversely functionalized pyridazinones.
Chemistry:
Building Blocks: Used in synthesizing more complex molecules.
Ligand Design: For creating novel catalytic systems.
Biology and Medicine:
Pharmacological Studies: Evaluated for its therapeutic potential as a drug candidate.
Enzyme Inhibition: Potential inhibitor of specific enzymes, contributing to its medicinal value.
Industry:
Agricultural Chemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Investigated for incorporation into novel materials with unique properties.
作用機序
This compound interacts with molecular targets via specific binding interactions, altering biochemical pathways:
Enzyme Binding: Inhibits or activates enzymes, altering their activity.
Receptor Interaction: Binds to receptors, modifying signal transduction pathways.
Cellular Pathways: Influences pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
4-Chloro-5-((2-ethylamino)methyl)-2-ethyl-3(2H)-pyridazinone
3-Chloro-2-ethyl-5-((2-(trifluoromethyl)-4-pyridazinyl)amino)ethanol
These similar compounds share structural elements but differ in substitution patterns, leading to varied reactivities and applications.
There you have it, a dive into the fascinating world of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone! It’s a molecule with vast potential across various fields.
特性
IUPAC Name |
4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQLOFOCUWIDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)
![N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2812965.png)
![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)


![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)

![N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2812982.png)

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)
